Ethyl thiophene-2-glyoxylate
Overview
Description
Ethyl thiophene-2-glyoxylate is an organic compound with the molecular formula C8H8O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an ethyl ester group attached to the glyoxylate moiety. This compound is used in various chemical syntheses and has applications in drug discovery and material science .
Mechanism of Action
Target of Action
Ethyl thiophene-2-glyoxylate is a complex ketone that is used in drug discovery and as a catalyst in the synthesis of raw materials Thiophene derivatives, to which this compound belongs, are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . The interaction of this compound with its targets would likely involve the formation of covalent or non-covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
For instance, they have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that this compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
It is noted that this compound is difficult to mix , which could potentially impact its bioavailability and pharmacokinetic profile.
Result of Action
Given its use in drug discovery and as a catalyst in the synthesis of raw materials , it can be inferred that the compound likely induces changes at the molecular level that could potentially lead to various cellular effects.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can impact the compound’s stability and its interactions with its targets. For instance, it is recommended to store this compound away from oxidizing agents , suggesting that oxidative conditions could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known to be used in drug discovery and as a catalyst in the synthesis of raw materials
Cellular Effects
It is known to be used in drug discovery and as a catalyst in the synthesis of raw materials
Molecular Mechanism
It is known to be used in drug discovery and as a catalyst in the synthesis of raw materials
Temporal Effects in Laboratory Settings
It is known to be used in drug discovery and as a catalyst in the synthesis of raw materials , but information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
It is known to be used in drug discovery and as a catalyst in the synthesis of raw materials
Metabolic Pathways
It is known to be used in drug discovery and as a catalyst in the synthesis of raw materials
Transport and Distribution
It is known to be used in drug discovery and as a catalyst in the synthesis of raw materials
Subcellular Localization
It is known to be used in drug discovery and as a catalyst in the synthesis of raw materials
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl thiophene-2-glyoxylate can be synthesized through several methods. One common approach involves the reaction of ethyl oxalyl chloride with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (around -20°C) under a nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl thiophene-2-glyoxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation yields carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions result in functionalized thiophene derivatives.
Scientific Research Applications
Ethyl thiophene-2-glyoxylate has several applications in scientific research:
Comparison with Similar Compounds
- Ethyl 2-oxo-2-thiophen-2-ylacetate
- Ethyl 2-thienylglyoxylate
- Thiophen-2-coco-o-ethyl
Comparison: Ethyl thiophene-2-glyoxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in synthesis and research .
Properties
IUPAC Name |
ethyl 2-oxo-2-thiophen-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOVLEQTRNXASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193732 | |
Record name | Ethyl alpha-oxothiophen-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4075-58-5 | |
Record name | Ethyl 2-thienylglyoxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4075-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-thiopheneglyoxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl alpha-oxothiophen-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl α-oxothiophen-2-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-THIOPHENEGLYOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGM45CHM2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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